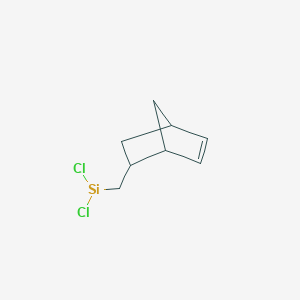
CID 22228887
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane is an organochlorosilane compound with the molecular formula C8H12Cl2Si . It is also known by several synonyms, including norbornenylmethyldichlorosilane and bicyclo[2.2.1]hept-5-en-2-yldichloromethylsilane . This compound is primarily used as a chemical intermediate in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane typically involves the reaction of norbornene with methyldichlorosilane under specific conditions . The reaction is carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the addition of the methyldichlorosilane to the norbornene ring . The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane is scaled up using continuous flow reactors . These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound . The use of continuous flow reactors also minimizes the formation of by-products and enhances the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Polymerization: It can undergo polymerization reactions to form polysiloxanes, which are used in the production of silicone-based materials.
Common Reagents and Conditions
Common reagents used in the reactions of (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane include water, alcohols, and amines . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane include silanols, alkoxysilanes, and polysiloxanes . These products have various applications in the chemical and materials industries .
Scientific Research Applications
(5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane involves the interaction of its silicon-chlorine bonds with various nucleophiles . The compound can form stable siloxane bonds through hydrolysis and condensation reactions . These reactions are facilitated by the presence of catalysts, such as acids or bases, which enhance the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
(5-Bicyclo[2.2.1]hept-2-enyl)ethyltrimethoxysilane: This compound has similar structural features but contains trimethoxy groups instead of dichloro groups.
(5-Bicyclo[2.2.1]hept-2-enyl)trichlorosilane: This compound has an additional chlorine atom compared to (5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane.
Uniqueness
(5-Bicyclo[2.2.1]hept-2-enyl)methyldichlorosilane is unique due to its specific combination of a bicyclic structure and dichlorosilane functionality . This combination imparts distinct reactivity and stability characteristics, making it valuable for various industrial and research applications .
Properties
Molecular Formula |
C8H11Cl2Si |
|---|---|
Molecular Weight |
206.16 g/mol |
InChI |
InChI=1S/C8H11Cl2Si/c9-11(10)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2 |
InChI Key |
GULJDXHOGMONFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C[Si](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















